molecular formula C23H19N3O4S B2701416 N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide CAS No. 681267-00-5

N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide

Cat. No.: B2701416
CAS No.: 681267-00-5
M. Wt: 433.48
InChI Key: HUJGXASDKQMLMN-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a thiophene ring, a pyrazole ring, and a naphthyl group . These groups are common in many pharmaceuticals and could potentially give this compound a variety of biological activities.


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of appropriate precursors in the presence of a catalyst . The exact method would depend on the specific structure of the compound and the starting materials available.


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) . These techniques can provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, solubility, and stability, can be determined through a variety of laboratory techniques .

Scientific Research Applications

Synthesis and Chemical Properties

  • Methoxytetrahydropyrans as 5-Lipoxygenase Inhibitors : A study on methoxytetrahydropyrans, a series of 5-lipoxygenase inhibitors, which highlights the synthesis and evaluation of compounds that could inform research into similar naphthamide derivatives. These compounds showed significant inhibition of leukotriene synthesis, suggesting potential for anti-inflammatory applications (Crawley et al., 1992).

  • Computational and Pharmacological Evaluation of Heterocyclic Compounds : This research involves computational and pharmacological evaluations of novel derivatives for potential toxicity assessment, tumor inhibition, and anti-inflammatory actions, showcasing a methodology that could be applied to the study of naphthamide derivatives (Faheem, 2018).

  • Microwave-Assisted Synthesis of Pyrazoline Derivatives : A study detailing the synthesis of pyrazoline analogues, including toxicity and antioxidant activity evaluation, which could provide insights into similar synthetic routes and biological activities for naphthamide derivatives (Jasril et al., 2019).

Potential Applications in Pharmacology and Material Science

  • Novel Synthesis of Dibenzo[c,f]chromenes as Antimicrobial Agents : This research discusses the synthesis of compounds with antimicrobial properties, hinting at the potential for naphthamide derivatives to be explored for similar applications (El-Gaby et al., 2000).

  • Anti-proliferative Activity of Naproxen Derivatives : Describes the synthesis and evaluation of naproxen derivatives for their anti-proliferative activity against cancer cells, indicating a research pathway for assessing the biological efficacy of naphthamide derivatives (Al‐Sehemi et al., 2017).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. This is often determined through a combination of experimental studies and computational modeling .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activities. These can be assessed through toxicological studies .

Future Directions

The future directions for research on this compound could include further studies to determine its biological activities, the development of methods for its synthesis, and investigations into its potential applications .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S/c1-30-17-11-9-16(10-12-17)26-22(20-13-31(28,29)14-21(20)25-26)24-23(27)19-8-4-6-15-5-2-3-7-18(15)19/h2-12H,13-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJGXASDKQMLMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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